8-Tert-butyl-1,4-dithiaspiro[4.5]decane
Description
8-Tert-butyl-1,4-dithiaspiro[4.5]decane is a spirocyclic compound featuring a central spiro[4.5]decane scaffold with sulfur atoms at the 1- and 4-positions and a tert-butyl substituent at the 8-position. The spiro architecture imposes conformational rigidity, while the sulfur atoms enhance lipophilicity and influence electronic properties. Its synthesis typically involves coupling sulfur-containing precursors with tert-butyl-modified intermediates, though specific protocols are less documented compared to oxygen- or nitrogen-containing analogs .
Properties
CAS No. |
65851-13-0 |
|---|---|
Molecular Formula |
C12H22S2 |
Molecular Weight |
230.4 g/mol |
IUPAC Name |
8-tert-butyl-1,4-dithiaspiro[4.5]decane |
InChI |
InChI=1S/C12H22S2/c1-11(2,3)10-4-6-12(7-5-10)13-8-9-14-12/h10H,4-9H2,1-3H3 |
InChI Key |
VESOTKHMMXADSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2(CC1)SCCS2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 8-Tert-butyl-1,4-dithiaspiro[4.5]decane involves specific reaction conditions and reagents. One of the reported methods includes the reaction of tert-butyl cyclohexanone with sulfur-containing reagents under controlled conditions . The detailed synthetic route and reaction conditions are documented in scientific literature, such as Chemistry Letters and Synthesis . Industrial production methods for this compound are not widely reported, indicating that it may be primarily synthesized for research purposes rather than large-scale industrial applications.
Chemical Reactions Analysis
8-Tert-butyl-1,4-dithiaspiro[4.5]decane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions could lead to the formation of thiols or other reduced sulfur-containing compounds .
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry and material science. It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures. In addition, its unique sulfur-containing structure makes it a candidate for research in areas such as catalysis and the development of new materials .
Mechanism of Action
The mechanism of action of 8-Tert-butyl-1,4-dithiaspiro[4.5]decane involves its interaction with various molecular targets and pathways. The sulfur atoms in its structure can participate in redox reactions, making it a potential antioxidant or pro-oxidant depending on the conditions. The tert-butyl group may also influence its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural variations and biological activities of 8-Tert-butyl-1,4-dithiaspiro[4.5]decane and related spiro compounds:
Key Observations:
Heteroatom Impact on Receptor Binding :
- Replacing oxygen with sulfur in the spiro scaffold drastically alters receptor selectivity. For example, 1,4-dithiaspiro derivatives exhibit reduced σ1R affinity but retain σ2R binding, whereas 1,4-dioxaspiro analogs show high σ1R selectivity .
- In serotonin receptor studies, sulfur-containing spiro compounds form unique interactions (e.g., with residue S199 in 5HT1A), which are absent in oxygen-only analogs .
The tert-butyl group further amplifies steric bulk and hydrophobicity . Azaspiro derivatives (e.g., 8-azaspiro[4.5]decane) introduce basic nitrogen atoms, enabling salt formation and enhanced aqueous solubility, which is critical for oral bioavailability in drug candidates .
Synthetic Accessibility :
- Dioxaspiro and azaspiro compounds are more widely synthesized, often via cyclization of diols or amines with ketones . Dithiaspiro derivatives require specialized thiol-containing precursors, which may limit scalability .
Biological Applications: Dithiaspiro compounds are prioritized for σ2R-targeted therapies (e.g., metastatic melanoma) due to their unique selectivity profiles . Dioxaspiro and azaspiro derivatives serve as intermediates in enzyme inhibitors (e.g., ALDH1A1) or neurotransmitter modulators .
Data Tables
Table 1: Receptor Affinity Comparison
| Compound Type | σ1R pKi (Avg.) | σ2R pKi (Avg.) | Selectivity (σ1R/σ2R) |
|---|---|---|---|
| 1,4-Dioxaspiro[4.5]decane | 9.08 | 8.20 | 9.0 |
| 1,4-Dithiaspiro[4.5]decane | 7.10 | 8.05 | 0.04 |
| 1-Oxa-4-thiaspiro[4.5]decane | 8.30 | 7.90 | 1.3 |
Table 2: Physicochemical Properties
| Compound Type | logP (Predicted) | Molecular Weight (g/mol) | Water Solubility (mg/mL) |
|---|---|---|---|
| 1,4-Dithiaspiro[4.5]decane | 3.8 | 272.4 | 0.12 |
| 1,4-Dioxaspiro[4.5]decane | 2.1 | 228.3 | 1.45 |
| 8-Azaspiro[4.5]decane | 1.9 | 223.3 | 3.20 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
